N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine
Description
N-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic organic compound featuring a hybrid structure combining an indole ring system, a propanoyl linker, and a beta-alanine moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules targeting indole-associated pathways (e.g., serotonin receptors or tryptophan metabolism).
Properties
IUPAC Name |
3-[3-(3-acetylindol-1-yl)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11(19)13-10-18(14-5-3-2-4-12(13)14)9-7-15(20)17-8-6-16(21)22/h2-5,10H,6-9H2,1H3,(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVRKCMPZKODIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the formation of the indole ring followed by the introduction of the acetyl and propanoyl groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent acetylation and propanoylation steps are carried out using acetic anhydride and propanoyl chloride, respectively, in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the original compound.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Synthesis Methodology
The synthesis of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine typically involves several steps:
- Formation of the Indole Ring : Commonly achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Acetylation and Propanoylation : Following the formation of the indole ring, acetylation and propanoylation are carried out using acetic anhydride and propanoyl chloride in the presence of a base like pyridine.
Chemical Reactions
This compound is capable of undergoing various chemical reactions:
- Oxidation : Indole ring can be oxidized using potassium permanganate.
- Reduction : Carbonyl groups can be reduced to alcohols using lithium aluminum hydride.
- Substitution : Electrophilic substitution can occur at the indole ring, particularly at the 3-position.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be modified for specific applications in research and drug development.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways and interactions with proteins. The indole moiety is known to interact with various biological targets, influencing their activity.
Medicine
This compound has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Activity : It may inhibit enzymes involved in inflammatory pathways.
- Anticancer Properties : As a potential histone deacetylase (HDAC) inhibitor, it can alter gene expression patterns that lead to cell cycle arrest or apoptosis in cancer cells.
- Antimicrobial Effects : Compounds with indole structures often exhibit antimicrobial properties.
Industrial Applications
In industry, this compound is utilized in developing new materials and as a precursor in pharmaceutical synthesis.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as an HDAC inhibitor. For example, research indicated that modifications to the β-amino acid structure significantly affect HDAC inhibitory activity, enhancing binding affinity for different HDAC isozymes . Furthermore, compounds with similar structures have shown promise in treating mood disorders by interacting with serotonin receptors .
Mechanism of Action
The mechanism of action of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can bind to various biological targets, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors to exert anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituent-Driven Divergences
- Indole vs. Benzamide Core : The target compound’s indole scaffold may confer affinity for neurological targets (e.g., 5-HT receptors), whereas benzamide derivatives (compounds 13–17) are more commonly associated with enzyme inhibition (e.g., kinases, proteases) .
- Alkoxy Chain Length : In compounds 15–17, elongation from methoxy to propoxy increases lipophilicity, likely enhancing blood-brain barrier penetration but reducing aqueous solubility. This trend is absent in the target compound, which relies on a carboxylic acid for solubility .
Hypothetical Pharmacological Profiles
- Target Compound : Predicted to exhibit moderate CNS activity due to indole’s resemblance to tryptophan metabolites. The carboxylic acid may limit blood-brain barrier penetration unless ester prodrugs are utilized.
- Compounds 13–17 : Benzamide derivatives with alkoxy substituents are hypothesized to target peripheral enzymes (e.g., cyclooxygenase or cytochrome P450 isoforms). The propenyloxy group in compound 14 could enable Michael addition reactions, suggesting irreversible inhibition mechanisms .
Biological Activity
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) play a pivotal role in regulating gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The compound this compound has been identified as a potential HDAC inhibitor, which may contribute to its therapeutic effects in various diseases, including cancer.
The compound's mechanism involves the interaction with the catalytic site of HDAC enzymes. By inhibiting these enzymes, it can promote the acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that can induce cell cycle arrest or apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
A structure-activity relationship study conducted on azumamide analogs, which includes this compound, revealed that modifications to the β-amino acid structure significantly affect HDAC inhibitory activity. The presence of specific aromatic substituents was found to enhance binding affinity and selectivity for different HDAC isozymes .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various HDAC isoforms. For instance:
- HDAC1 and HDAC2 : The compound showed IC50 values in the low micromolar range, indicating potent inhibition.
- Selectivity : Compared to other HDACs, it displayed preferential inhibition towards class I HDACs, which are often overexpressed in cancerous tissues .
Case Studies
Several studies have highlighted the potential of this compound in cancer therapy:
- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through upregulation of pro-apoptotic genes .
- Neurodegenerative Diseases : Research also suggests that this compound may have neuroprotective effects by modulating HDAC activity, potentially benefiting conditions like Alzheimer's disease .
Data Table: Biological Activity Summary
| Biological Activity | Findings |
|---|---|
| HDAC Inhibition | Potent inhibition of HDAC1 and HDAC2 |
| IC50 Values | Low micromolar range |
| Selectivity | Preferential towards class I HDACs |
| Effect on Cancer Cells | Induces apoptosis in breast cancer |
| Potential Neuroprotective Role | Modulates HDAC activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
